Cas no 64567-25-5 (ethyl[(2-fluorophenyl)methyl]amine)

Ethyl[(2-fluorophenyl)methyl]amine is a fluorinated amine compound characterized by its ethyl and benzyl substituents with a fluorine atom at the ortho position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances metabolic stability and influences binding affinity in bioactive molecules. Its amine functionality allows for further derivatization, enabling the development of novel compounds with tailored properties. The compound is typically handled under controlled conditions due to its reactivity. High-purity grades are available for research and industrial applications requiring precise chemical modifications.
ethyl[(2-fluorophenyl)methyl]amine structure
64567-25-5 structure
Product Name:ethyl[(2-fluorophenyl)methyl]amine
CAS No:64567-25-5
MF:C9H12FN
MW:153.196685791016
MDL:MFCD00053427
CID:499834
PubChem ID:4719442
Update Time:2025-05-27

ethyl[(2-fluorophenyl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Fluorobenzyl)ethanamine
    • Benzenemethanamine,N-ethyl-2-fluoro-
    • ethyl-(2-fluoro-benzyl)-amine
    • N-ETHYL-O-FLUOROBENZYLAMINE
    • ethyl[(2-fluorophenyl)methyl]amine
    • N-(2-fluorobenzyl)ethanamine(SALTDATA: HCl)
    • SCHEMBL631227
    • AKOS000160931
    • MFCD00053427
    • N-(2-Fluorobenzyl)ethanamine x1hcl
    • CS-0246272
    • N-[(2-fluorophenyl)methyl]ethanamine
    • F2169-1237
    • N-Ethyl-2-fluorobenzylamine
    • N-(2-Fluorobenzyl) ethanamine
    • SB76078
    • Z286282968
    • EN300-32131
    • AEWPBFIYUCYSHZ-UHFFFAOYSA-N
    • 64567-25-5
    • DB-342267
    • Benzenemethanamine, N-ethyl-2-fluoro-
    • STK513266
    • MDL: MFCD00053427
    • Inchi: 1S/C9H12FN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
    • InChI Key: AEWPBFIYUCYSHZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CNCC

Computed Properties

  • Exact Mass: 153.09546
  • Monoisotopic Mass: 153.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 171.4±15.0 °C at 760 mmHg
  • Flash Point: 57.5±20.4 °C
  • Refractive Index: 1.491
  • PSA: 12.03
  • Vapor Pressure: 1.4±0.3 mmHg at 25°C

ethyl[(2-fluorophenyl)methyl]amine Security Information

ethyl[(2-fluorophenyl)methyl]amine Pricemore >>

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